Comprehensive Mass Spectrometry Fragmentation Profiling of (But-2-yn-1-yloxy)benzene: Mechanisms, Kinetics, and Analytical Workflows
Comprehensive Mass Spectrometry Fragmentation Profiling of (But-2-yn-1-yloxy)benzene: Mechanisms, Kinetics, and Analytical Workflows
Executive Summary
(But-2-yn-1-yloxy)benzene, commonly referred to as phenyl 2-butynyl ether, is a highly versatile building block in organic synthesis, frequently utilized in click chemistry, transition-metal-catalyzed cross-coupling, and the development of complex pharmacophores. Accurate structural characterization of this molecule via mass spectrometry (MS) requires a deep understanding of its gas-phase ion chemistry. Unlike simple aliphatic ethers, aryl propargyl ethers exhibit complex fragmentation behaviors under standard Electron Ionization (EI) conditions, including direct bond cleavages and intricate electron-impact-induced molecular rearrangements.
This technical guide deconstructs the mass spectrometric fragmentation pattern of (but-2-yn-1-yloxy)benzene, providing causality behind experimental observations, quantitative data summaries, and self-validating analytical protocols designed for rigorous structural verification.
Physicochemical & Structural Context
Before interpreting the mass spectrum, it is critical to establish the baseline physical parameters of the analyte. (But-2-yn-1-yloxy)benzene ( C10H10O ) consists of a phenoxy ring conjugated to a 2-butynyl chain.
-
Molecular Formula: C10H10O
-
Exact Mass (Monoisotopic): 146.0732 Da
-
Nominal Mass: 146 Da
-
Structural Vulnerabilities: The ether oxygen acts as a primary charge-localization site under EI conditions. The adjacent O-CH 2 bond is highly susceptible to α -cleavage, while the alkyne moiety facilitates unique cyclization pathways.
Core Fragmentation Mechanisms (EI-MS)
Under standard 70 eV Electron Ionization, the molecule is bombarded with electrons, ejecting an electron to form the radical cation [M]∙+ at m/z 146[1]. The subsequent fragmentation is driven by the thermodynamic stability of the resulting ions and radicals. As an application scientist, I categorize these into three primary pathways:
Pathway A: Direct Heterolytic & Homolytic Cleavages
Charge localization on the ether oxygen weakens the adjacent bonds.
-
Phenoxy Cation Formation (m/z 93): Homolytic cleavage of the O-CH 2 bond results in the loss of the but-2-ynyl radical ( C4H5∙ , 53 Da), leaving the stable phenoxy cation [C6H5O]+ .
-
But-2-ynyl Cation Formation (m/z 53): Alternatively, the charge can be retained on the aliphatic fragment, expelling the phenoxy radical ( C6H5O∙ , 93 Da) to yield the resonance-stabilized but-2-ynyl cation [C4H5]+ .
-
Cyclopentadienyl Cation (m/z 65): The phenoxy cation (m/z 93) characteristically extrudes carbon monoxide (CO, 28 Da) to form the highly stable cyclopentadienyl cation [C5H5]+ .
Pathway B: Electron-Impact Induced Claisen Rearrangement
A hallmark of aryl propargyl ethers is their ability to undergo an ortho-Claisen rearrangement in the gas phase prior to fragmentation 2[2]. The molecular ion [M]∙+ (m/z 146) undergoes a sigmatropic rearrangement to form a cyclic chromene-like radical cation intermediate. This intermediate heavily dictates the high-mass fragment ions:
-
Loss of Hydrogen (m/z 145): The rearranged cyclic intermediate easily loses a hydrogen radical to form a fully conjugated chromenyl cation.
-
Loss of Methyl (m/z 131): Cleavage of the terminal methyl group from the original alkyne chain (now part of the cyclic system) yields a stable cation at m/z 131.
Pathway C: Deep Aromatic Fragmentation
High-energy collisions eventually degrade the aromatic ring itself, leading to the formation of the phenyl cation [C6H5]+ at m/z 77, which further loses acetylene ( C2H2 ) to form the m/z 51 ion[1].
Caption: Gas-phase EI-MS fragmentation pathways of (but-2-yn-1-yloxy)benzene.
Quantitative Fragmentation Data
The following table summarizes the diagnostic m/z peaks necessary for the positive identification of (but-2-yn-1-yloxy)benzene.
| m/z Value | Ion Type | Formula / Assignment | Mechanistic Origin | Diagnostic Significance |
| 146 | [M]∙+ | [C10H10O]∙+ | Molecular Ion | Confirms intact molecular weight. |
| 145 | [M−H]+ | [C10H9O]+ | Claisen Rearrangement | Indicates cyclization to chromenyl cation. |
| 131 | [M−CH3]+ | [C9H7O]+ | Claisen Rearrangement | Loss of terminal alkyne methyl group. |
| 93 | [M−C4H5]+ | [C6H5O]+ | α -Cleavage | Primary indicator of a phenoxy ether. |
| 77 | [M−C4H5O]+ | [C6H5]+ | Aromatic Cleavage | Confirms the presence of a bare phenyl ring. |
| 65 | [M−C4H5−CO]+ | [C5H5]+ | Secondary Cleavage | Confirms m/z 93 is a phenoxy species (CO loss). |
| 53 | [M−C6H5O]+ | [C4H5]+ | α -Cleavage | Confirms the but-2-ynyl aliphatic chain. |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity and prevent misidentifying thermal degradation artifacts (which commonly plague alkynes) as genuine MS fragments, the following protocol establishes a self-validating system for GC-EI-MS analysis. For highly complex matrices or low-polarity environments, advanced techniques like3[3] can be employed, but standard EI remains the gold standard for structural fragmentation.
Phase 1: Sample Preparation & Introduction
Causality: Phenyl propargyl ethers can undergo thermal Claisen rearrangement in a hot GC inlet. We must minimize residence time and inlet temperature to ensure the rearrangement observed is strictly electron-impact induced in the MS source, not a thermal artifact[4].
-
Dilution: Dissolve the synthesized (but-2-yn-1-yloxy)benzene in GC-grade dichloromethane (DCM) to a concentration of 10–50 µg/mL.
-
Inlet Configuration: Use a split/splitless injector set to 220°C (keep strictly below 250°C to prevent thermal cyclization). Use a split ratio of 1:20 to ensure a narrow sample band.
-
Column Selection: Utilize a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Logic: Non-polar stationary phases prevent peak tailing of ethers and ensure rapid elution.
Phase 2: GC-MS Acquisition Parameters
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).
-
Ion Source: Set the EI source temperature to 230°C and the electron energy strictly to 70 eV . Logic: 70 eV is the universally standardized energy that guarantees the reproducibility of the Claisen rearrangement radical pathways[1].
-
Mass Analyzer: Scan range m/z 40 to 200.
Phase 3: Self-Validating Data Interpretation
A protocol is only as good as its internal validation. Apply these checks to the acquired spectrum:
-
Validation Checkpoint 1 (The Precursor): Locate the molecular ion at m/z 146. If the base peak is m/z 146 and no higher masses are present, the intact ether survived the GC inlet.
-
Validation Checkpoint 2 (The Phenoxy Signature): Check the ratio of m/z 93 to m/z 65. The presence of m/z 65 (cyclopentadienyl) strictly validates that m/z 93 is a phenoxy cation (due to the highly specific -28 Da loss of CO). If m/z 93 is present but m/z 65 is absent, suspect an isobaric contaminant.
-
Validation Checkpoint 3 (The Rearrangement Signature): Verify the presence of m/z 131. Direct cleavage cannot easily produce an [M−15] peak from this structure without prior cyclization. Its presence definitively proves the gas-phase Claisen rearrangement occurred, confirming the ortho-unsubstituted aryl propargyl ether topology.
References
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides The Journal of Organic Chemistry - ACS Publications URL:[Link][4]
-
Evidence for an aryl migration during the electron impact induced fragmentation of phenyl propargyl ethers Semantic Scholar URL:[Link][2]
-
Solvent-Assisted Electrospray Ionization for Direct Analysis of Various Compounds from Low/Nonpolar Solvents Analytical Chemistry - ACS Publications URL:[Link][3]
-
Radicals and Mass Spectrometry (MS) Fall 2018 CHEMISTRY 1000 - University of Lethbridge URL:[Link][1]
